molecular formula C12H20O3 B14429409 1,1,3-Tris(prop-2-enoxy)propane CAS No. 84315-07-1

1,1,3-Tris(prop-2-enoxy)propane

Cat. No.: B14429409
CAS No.: 84315-07-1
M. Wt: 212.28 g/mol
InChI Key: VCZMZOCZHQCEQD-UHFFFAOYSA-N
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Description

1,1,3-Tris(prop-2-enoxy)propane is an organic compound with the molecular formula C12H22O3 It is a triether, meaning it contains three ether groups, and is derived from propane

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Tris(prop-2-enoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and distillation to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Tris(prop-2-enoxy)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

1,1,3-Tris(prop-2-enoxy)propane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3-Tris(prop-2-enoxy)propane involves its interaction with various molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Tris(2-cyanoethoxy)propane: Similar triether structure but with cyano groups.

    1,2,3-Tris(1-ethoxyethoxy)propane: Another triether with ethoxy groups.

Uniqueness

1,1,3-Tris(prop-2-enoxy)propane is unique due to its specific arrangement of ether groups and the presence of allyl groups, which can undergo further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

84315-07-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

1,1,3-tris(prop-2-enoxy)propane

InChI

InChI=1S/C12H20O3/c1-4-8-13-11-7-12(14-9-5-2)15-10-6-3/h4-6,12H,1-3,7-11H2

InChI Key

VCZMZOCZHQCEQD-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCC(OCC=C)OCC=C

Origin of Product

United States

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